N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine
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Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzodioxin ring, a pyridylmethyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the pyridylmethyl group and the oxadiazole ring. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and developing new drugs.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Benzo[d]imidazol-6-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (DDO7232): A compound with similar structural features and biological activity.
Other Benzodioxin Derivatives: Compounds with the benzodioxin ring system that exhibit similar chemical reactivity.
Uniqueness
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16N6O3S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[4-(pyridin-4-ylmethylamino)-1,2-thiazol-3-yl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C19H16N6O3S/c1-2-15-16(27-8-7-26-15)9-13(1)22-19-24-23-18(28-19)17-14(11-29-25-17)21-10-12-3-5-20-6-4-12/h1-6,9,11,21H,7-8,10H2,(H,22,24) |
InChI Key |
BFMMASBZIJFKBE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NN=C(O3)C4=NSC=C4NCC5=CC=NC=C5 |
Origin of Product |
United States |
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